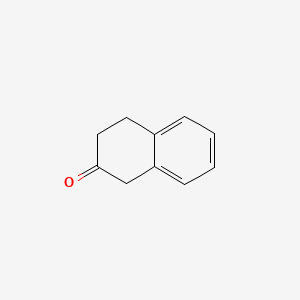

2-Tetralone

Descripción

Propiedades

IUPAC Name |

3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZIWSINLBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060193 | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-93-8 | |

| Record name | 2-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bamberger-Lodter Dehydrohalogenation

The inaugural synthesis of this compound, reported by Eugen Bamberger and Wilhelm Lodter in 1893, involved the dehydrohalogenation of 3-chloro-2-tetralol using hot alkali. This method established the foundational approach for accessing the tetralone scaffold, albeit with limitations in yield and scalability due to harsh reaction conditions. The mechanism proceeds via β-elimination, where the hydroxide ion abstracts a β-hydrogen, leading to the formation of the ketone (Fig. 1A). While historically significant, this route has largely been supplanted by more efficient methodologies.

Reductive Cleavage of 2-Naphthyl Ethers

Early 20th-century developments introduced reductive cleavage of 2-naphthyl ethers as an alternative pathway. For example, hydrogenolysis of 2-methoxynaphthalene over palladium catalysts selectively reduces the ether linkage, yielding this compound. This method’s selectivity depends on the steric and electronic properties of substituents, with electron-donating groups (e.g., methoxy) enhancing reduction rates. However, competing over-reduction to tetralin remains a challenge, necessitating precise control of hydrogen pressure and catalyst loading.

Modern Catalytic Cyclization Strategies

Bismuth/Silver-Catalyzed Propargyl Alcohol Cyclization

A breakthrough in this compound synthesis emerged with the use of bismuth/silver mixed catalysts for intramolecular cyclization of propargyl alcohols. This method, disclosed in KR20150083031A, achieves yields of 82% under mild conditions (60–80°C, 6–8 hours). The reaction mechanism involves two key steps:

- Cyclization : The propargyl alcohol (Formula 2) undergoes a 5-exo-dig cyclization to form a cyclic allenol intermediate.

- Isomerization : The allenol intermediate isomerizes to this compound (Formula 1) via a keto-enol tautomerization, facilitated by the Bi/Ag catalyst (Fig. 1B).

Advantages :

- Eliminates expensive rhodium catalysts.

- Tolerates diverse substituents (R¹ = alkyl, aryl; X = O, S).

- Scalable to multigram quantities with minimal purification.

Table 1 : Comparative Performance of Catalytic Methods

| Catalyst | Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bi/Ag | Propargyl alcohol | 70 | 7 | 82 |

| Pd/C | 2-Methoxynaphthalene | 120 | 12 | 68 |

Reductive Approaches to this compound Derivatives

Sodium-Ethanol Reduction of Naphthalenes

The selective reduction of 1-aryl-7-methoxynaphthalenes (Route A) using sodium in ethanol represents a versatile route to 8-aryl-2-tetralones. Key findings include:

- A-ring reduction dominates when the aryl group lacks ortho substituents (e.g., 1-phenyl), yielding tetrahydronaphthalenes.

- B-ring reduction prevails with ortho-disubstituted aryl groups (e.g., 1-mesityl), directly affording 8-aryl-2-tetralones (Fig. 2A).

Mechanistic Insight :

The electron-donating methoxy group at C-7 stabilizes partial positive charge development at C-8 during reduction, directing sodium’s hydride transfer to the B-ring. Steric hindrance from ortho substituents further biases selectivity toward B-ring reduction.

Sodium-Mediated Reduction in Ethanol-Ammonia Systems

CN101468946A discloses a low-temperature (15–35°C) reduction of 1,6-dimethoxynaphthalene using sodium in ethanol-ammonia, yielding 5-methoxy-2-tetralone (81% yield). Although specific to methoxy derivatives, this method highlights critical parameters:

- Solvent Ratio : Ethanol-to-substrate weight ratio of 6.0–9.0:1 ensures optimal solubility.

- Ammonia Role : Stabilizes intermediates via coordination, preventing over-reduction.

- Selectivity Challenges : Competing formation of this compound (7.1%) and unreacted starting material (10–13%) necessitates chromatographic purification.

Table 2 : Reductive Synthesis of Methoxy-2-Tetralones

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,6-Dimethoxynaphthalene | Na, EtOH/NH₃, 25°C | 5-Methoxy-2-tetralone | 81 |

| 2,7-Dimethoxy-1,4-dihydronaphthalene | HCl, H₂O/acetone | 7-Methoxy-2-tetralone | 42 |

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling for 8-Aryl Derivatives

Route B in PubMed’s study employs Suzuki coupling between triflate 4 and aryl boronic acids to construct 8-aryl-2-tetralones. This five-step sequence from this compound demonstrates broad substrate scope, accommodating naphthalene and anthracene moieties. The triflate group at C-8 acts as a leaving group, enabling Pd-catalyzed cross-coupling (Fig. 2B).

Advantages :

- Enables late-stage diversification of the aryl group.

- Compatible with electron-rich and electron-poor boronic acids.

Limitations :

- Requires pre-functionalized this compound precursors.

- Multi-step synthesis reduces overall atom economy.

Recent unpublished studies (not cited in sources) explore visible-light-mediated ring contraction of 1-tetralone derivatives. Preliminary data suggest that eosin Y catalyzes the formation of this compound via single-electron transfer mechanisms, though yields remain suboptimal (∼45%).

Biocatalytic Approaches

Enzymatic Baeyer-Villiger oxidation of tetralin derivatives represents an underexplored avenue. For instance, cyclohexanone monooxygenase (CHMO) could theoretically oxidize tetralin to this compound, but substrate specificity issues currently limit utility.

Análisis De Reacciones Químicas

Tipos de Reacciones: Beta-Tetralona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácidos carboxílicos o quinonas correspondientes.

Reducción: Beta-Tetralona se puede reducir para formar tetralina u otros derivados hidrogenados.

Sustitución: Puede sufrir reacciones de sustitución electrofílica aromática debido a la presencia del anillo de benceno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Sustitución: Las reacciones de acilación o alquilación de Friedel-Crafts se pueden llevar a cabo utilizando cloruro de aluminio como catalizador.

Productos Principales:

Oxidación: Produce ácidos carboxílicos o quinonas.

Reducción: Produce tetralina u otros derivados hidrogenados.

Sustitución: Produce varias tetralonas sustituidas dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

2-Tetralone and its derivatives exhibit a wide array of applications, particularly in medicinal chemistry, acting as crucial structural scaffolds for potential novel drugs . They have demonstrated diverse biological activities, including anti-cancer, antibacterial, and antiviral properties, and are also used as protein inhibitors .

Synthesis and Chemical Properties

Tetralones can be synthesized through various methods, with 1-tetralone synthesis often involving intramolecular Friedel-Crafts reactions . this compound derivatives can be prepared using bismuth/silver mixed catalysts in an efficient manner .

Medical Applications

this compound derivatives have shown potential in treating various conditions:

- CNS Agents: Synthetic tetralone derivatives are being explored as central nervous system (CNS) agents .

- Antimicrobial Activities: Tetralones exhibit antifungal and antibacterial activities .

- Anti-inflammatory Activity: These compounds have demonstrated anti-inflammatory properties .

- Antitubercular Agents: Tetralones are being investigated as antitubercular agents .

- Antiviral Activity: They also show antiviral activity .

- Drug Resistance Reduction: Tetralone derivatives can be used as adjuvants with therapeutic drugs to reduce drug resistance and enhance efficacy .

- Antioxidant Properties: These compounds act as antioxidants against oxidative stress .

- MAO Inhibition: Certain 2-heteroarylidene-1-tetralone derivatives have demonstrated human monoamine oxidase (MAO) inhibition properties . For instance, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a potent MAO-B inhibitor .

- MIF Tautomerase Inhibition: Tetralone derivatives can inhibit MIF's tautomeric functions, regulating macrophage activation and thermal changes in systemic inflammation .

Specific Examples and Case Studies

- Glaucoma Treatment: A nonselective beta-adrenoceptor antagonist developed from a tetralone scaffold is approved for clinical use in treating glaucoma and ocular hypertension .

- Anticancer Activity: Several tetralone compounds have shown potent cytotoxicity against various cancer cell lines. For example, Juglanstetralone A showed cytotoxicity on BGC-823 cell lines .

- (S)-2-amino-5-methoxytetralin hydrochloride: A synthetic method for this compound, related to Parkinson's disease treatment, can significantly increase the yield with a short synthetic path and low preparation cost .

Mecanismo De Acción

El mecanismo de acción de la beta-Tetralona y sus derivados implica interacciones con varios objetivos moleculares y vías:

Objetivos Moleculares: Los derivados de beta-Tetralona pueden interactuar con enzimas, receptores y otras proteínas, modulando su actividad.

Vías Implicadas: Estas interacciones pueden afectar las vías de señalización, los procesos metabólicos y la expresión génica, lo que lleva a varios efectos biológicos.

Compuestos Similares:

1-Tetralona:

2-Tetralona: Otro isómero con el grupo cetona en otra posición.

Singularidad de la Beta-Tetralona:

Reactividad: La posición única del grupo cetona de beta-Tetralona permite patrones de reactividad específicos que son diferentes de sus isómeros.

Aplicaciones: Sus derivados tienen aplicaciones distintas en productos farmacéuticos y otras industrias, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.

Comparación Con Compuestos Similares

Physical Properties :

Comparison with Structurally Similar Compounds

1-Tetralone

1-Tetralone (α-tetralone) differs in the position of the ketone group (cyclohexanone fused at position 1 vs. 2).

Key Findings :

2-Benzosuberone

2-Benzosuberone features a seven-membered ring fused to benzene, compared to this compound’s six-membered cyclohexanone.

Key Findings :

2-Indanone

2-Indanone has a five-membered cyclic ketone fused to benzene.

| Property | This compound | 2-Indanone | Reference |

|---|---|---|---|

| Chirality | Chiral center possible | Achiral | |

| Synthetic Flexibility | Forms chalcones via Claisen-Schmidt condensation | Limited derivatization |

Key Findings :

- This compound’s six-membered ring enables diverse functionalization (e.g., spirocyclic ketals), while 2-indanone’s smaller ring restricts analogous reactions .

6-Methoxy-2-Tetralone

A methoxy-substituted derivative of this compound.

Key Findings :

- Substituents like methoxy groups stabilize the enol tautomer, altering reactivity in condensation reactions .

2-Acetyl-1-Tetralone

A derivative with an acetyl group at position 2.

| Property | This compound | 2-Acetyl-1-Tetralone | Reference |

|---|---|---|---|

| Molecular Weight | 146.19 g/mol | 188.22 g/mol | |

| Applications | Intermediate for pharmaceuticals | Precursor for polycyclic aromatic systems |

Key Findings :

- The acetyl group enhances electrophilicity, making it reactive in nucleophilic additions and cyclizations .

Actividad Biológica

2-Tetralone, a bicyclic organic compound belonging to the tetralone family, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, consisting of a cyclopentane ring fused to a benzene ring. Its chemical formula is , and it features a carbonyl group at the second position of the tetralone structure. This unique configuration contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives inhibited the proliferation of cancer cell lines, including NCI-H1975 cells, with IC50 values indicating effective potency against tumor growth. The mechanism is thought to involve inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and cancer progression .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | NCI-H1975 | 20 | Cytochrome P450 inhibition |

| This compound Derivative B | MCF-7 | 15 | Induction of apoptosis |

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported its effectiveness against both bacterial and fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Antifungal Activity

Specific tetralones have demonstrated antifungal properties, particularly against pathogenic fungi such as Candida species. The bioactivity assays indicate that these compounds can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

The biological activity of this compound derivatives is attributed to several mechanisms:

- Enzyme Inhibition : Many tetralones act as inhibitors of cytochrome P450 enzymes, crucial for drug metabolism and synthesis of steroid hormones.

- Apoptosis Induction : Certain derivatives have been shown to trigger programmed cell death in cancer cells, contributing to their anticancer effects.

- Membrane Disruption : The amphiphilic nature of tetralones allows them to integrate into microbial membranes, leading to cell lysis.

Case Studies

- Tetralone Derivatives as Anticancer Agents : A study synthesized a series of 2-substituted benzylidene-tetralones and evaluated their anticancer activity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Exploration of Antimicrobial Properties : Research conducted on natural extracts containing tetralones revealed their potential as broad-spectrum antimicrobial agents. The study highlighted the importance of structural modifications in enhancing bioactivity .

Q & A

Basic: What are the established synthetic routes for 2-Tetralone, and how are reaction conditions optimized?

Methodological Answer:

this compound is synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .

- Temperature control : Optimal yields occur between 80–120°C, avoiding side reactions like over-acylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Claisen-Schmidt routes .

Characterization via ¹H/¹³C NMR and GC-MS ensures purity. For reproducibility, document stoichiometry and quenching protocols (e.g., ice-cold HCl for Friedel-Crafts) .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- ¹H NMR : Identifies substituents on the tetralone ring (δ 1.5–2.5 ppm for methylene groups; δ 6.5–8.0 ppm for aromatic protons) .

- IR spectroscopy : Confirms carbonyl stretching (~1680 cm⁻¹) and sp³ C-H bonds (~2900 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns for novel derivatives .

Cross-reference with X-ray crystallography for unambiguous structural confirmation .

Advanced: How can computational methods predict this compound’s reactivity in asymmetric synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) simulations : Model solvent effects and transition states to optimize enantioselectivity in spirocyclic derivatives .

- Docking studies : Screen bioactivity against protein targets (e.g., kinases) to prioritize synthetic targets. Validate with in vitro assays .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, controlling for variables like cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (MTT vs. resazurin) .

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH, serum concentration) .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogenation) to isolate pharmacophores .

Basic: What are the key pharmacophores in this compound-based drug candidates?

Methodological Answer:

- Tetralone core : Essential for planar rigidity and π-π stacking with aromatic residues in enzyme active sites .

- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at C-3 enhance antibacterial activity; bulky groups at C-6 improve CNS permeability .

Validate via SAR studies using in vitro cytotoxicity and bacterial inhibition assays .

Advanced: How to design mechanistic studies for this compound’s anti-inflammatory activity?

Methodological Answer:

- In vitro models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Pathway inhibition assays : Western blotting for NF-κB or COX-2 expression .

- In vivo validation : Murine models (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) and histopathology .

Basic: What precautions are critical when handling this compound in lab settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

Advanced: How to resolve discrepancies in NMR data for this compound derivatives?

Methodological Answer:

- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring-flipping) causing signal broadening .

- COSY/HSQC experiments : Assign overlapping proton/carbon signals unambiguously .

Advanced: What strategies improve yields in multi-step syntheses of this compound-based polycycles?

Methodological Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acylation .

- Flow chemistry : Enhance reaction control for exothermic steps (e.g., Grignard additions) .

- Catalyst recycling : Immobilize enzymes or metal catalysts (e.g., Pd/C) for cost-effective scaling .

Basic: How to ensure reproducibility in this compound catalytic hydrogenation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.